
Fosphenytoin sodium
概要
説明
フォスフェニトインナトリウムはフェニトインの水溶性プロドラッグであり、主にてんかんの治療に使用されます。 フェニトインを直接静脈内投与するよりも安全かつ効果的に投与するために、静脈内または筋肉内投与されます . フォスフェニトインナトリウムは、フェニトインの水溶性が低いこと、および溶液にするためにプロピレングリコールと高いアルカリ性が必要であるという制限に対処するために開発されました .
準備方法
化学反応の分析
Hydrolysis and Degradation Pathways
Upon administration, fosphenytoin undergoes hydrolysis to yield phenytoin along with two significant metabolites: phosphate and formaldehyde. The degradation pathways are influenced by pH levels:
-
Acidic Conditions : At lower pH levels, the hydrolysis of the phospho-ester bond occurs more rapidly, leading to an increased formation of phenytoin. This can further decompose into formaldehyde, 5,5-diphenyl-4-imidazolidinone, diphenylglycinamide, and benzophenone.
-
Alkaline Conditions : Conversely, higher pH levels favor the reversible formation of diphenylhydantoic acid and the irreversible formation of diphenylglycine. This indicates that maintaining an optimal pH range (8.3 to 9.4) is crucial for minimizing degradation and ensuring stability .
Stability Studies
-
Sodium Hydroxide Exposure : When exposed to 0.5N sodium hydroxide for six hours, there was an 89% decrease in fosphenytoin concentration along with the formation of several new peaks corresponding to degradation products such as diphenylhydantoic acid .
-
Hydrogen Peroxide Exposure : Similarly, exposure to hydrogen peroxide resulted in a 15% decrease in fosphenytoin concentration after 24 hours, indicating that oxidative conditions can also promote degradation .
Pharmacokinetics and Metabolism
The pharmacokinetics of fosphenytoin involve its rapid conversion to phenytoin post-administration:
-
Conversion Half-Life : The half-life for the conversion of fosphenytoin to phenytoin is approximately 15 minutes.
-
Metabolic Pathways : Fosphenytoin is metabolized by phosphatases primarily into phenytoin, phosphate, and formaldehyde. The formaldehyde is subsequently converted into formate through a folate-dependent mechanism .
Table of Chemical Reactions
Reaction Type | Reaction Products | Conditions/Notes |
---|---|---|
Hydrolysis | Phenytoin + Phosphate + Formaldehyde | Rapid at low pH; slower at neutral to high pH |
Acidic Degradation | Formaldehyde, Diphenylglycinamide | Increased rate at pH < 8 |
Alkaline Degradation | Diphenylhydantoic Acid + Diphenylglycine | Increased rate at pH > 9 |
Oxidative Degradation | Diphenylhydantoic Acid + Phenytoin | Notable decrease with hydrogen peroxide exposure |
科学的研究の応用
Indications for Use
Fosphenytoin sodium is indicated for various clinical scenarios:
- Generalized Tonic-Clonic Status Epilepticus : It is primarily used for the rapid control of generalized tonic-clonic seizures and status epilepticus, providing an effective alternative to phenytoin in emergency situations .
- Short-term Seizure Management : Fosphenytoin can be administered parenterally for short-term management of focal onset seizures or generalized onset seizures when oral administration is not feasible .
- Neurosurgery : It is frequently employed as a prophylactic treatment to prevent seizures during neurosurgical procedures, where the risk of seizure activity is heightened .
- Off-label Uses : Fosphenytoin has been used off-label for preventing early post-traumatic seizures in patients with traumatic brain injury .
Pharmacokinetics and Administration
This compound exhibits distinct pharmacokinetic advantages over phenytoin:
- Rapid Absorption : Following intravenous (IV) or intramuscular (IM) administration, fosphenytoin is quickly converted to phenytoin, with a conversion half-life of approximately 8 to 15 minutes .
- Bioavailability : A study demonstrated that orally administered this compound had a significantly higher bioavailability compared to oral phenytoin, with faster absorption rates and higher peak serum concentrations .
- Reduced Local Adverse Effects : Compared to intravenous phenytoin, fosphenytoin causes fewer local adverse effects such as pain and irritation at the injection site .
Case Studies and Clinical Research
Several studies have documented the efficacy and safety of this compound in clinical settings:
作用機序
フォスフェニトインナトリウムは、体内でフェニトインに変換されることで作用を及ぼします。 フェニトインは、神経細胞膜のナトリウムチャネルに作用し、てんかん発作の広がりを制限し、発作の伝播を抑制します . 周波数依存性、使用依存性、電位依存性の神経ナトリウムチャネルをブロックすることで、活動電位の反復発火を制限します . このメカニズムは、神経細胞膜を安定化させ、てんかん発作を軽減するのに役立ちます .
類似化合物との比較
フォスフェニトインナトリウムは、その水溶性とプロドラッグ性により、抗けいれん薬の中ではユニークです。 類似の化合物としては、フェニトイン、カルバマゼピン、バルプロ酸、ラモトリギンなどがあります . フェニトインとは異なり、フォスフェニトインナトリウムは、溶解のためにプロピレングリコールと高いアルカリ性が必要ないため、静脈内投与がより安全です . 他の抗けいれん薬と比較して、フォスフェニトインナトリウムは、作用発現が速く、心血管系の副作用が少なく、優れた効果が期待できます .
特性
CAS番号 |
92134-98-0 |
---|---|
分子式 |
C16H15N2NaO6P |
分子量 |
385.26 g/mol |
IUPAC名 |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23); |
InChIキー |
GDNOSLQPJOZQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
92134-98-0 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
93390-81-9 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(hydroxymethyl)phenytoin disodium phosphate 3-(hydroxymethyl)phenytoin phosphate ester ACC 9653 ACC-9653 Cerebyx fosphenytoin fosphenytoin sodium fosphenytoin, disodium salt HMPDP Prodilantin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。